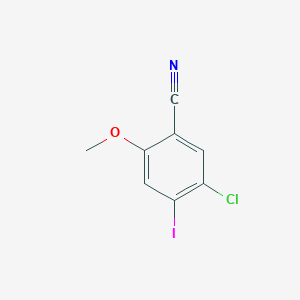
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst . The reaction is typically carried out without a solvent at temperatures between 115°C and 150°C, yielding the desired product with high efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the carbonyl group results in a secondary alcohol.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-fluoro-5-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: This compound lacks the chloro substituent but shares similar chemical properties and reactivity.
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: This compound lacks the fluoro substituent and has different reactivity patterns.
The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H6ClFO2 |
|---|---|
Poids moléculaire |
188.58 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-8(12)6(9)3-7(5)10/h2-3,12H,1H3 |
Clé InChI |
LVZPXKSIABNQLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


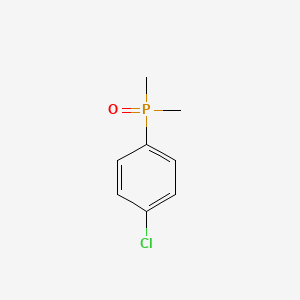
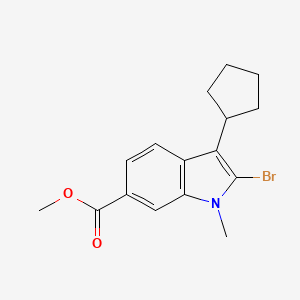
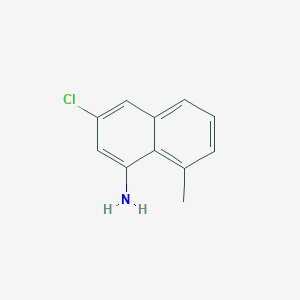


![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
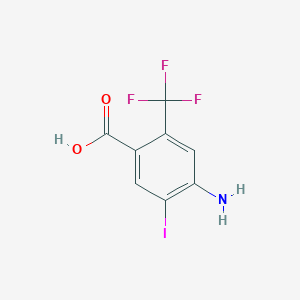
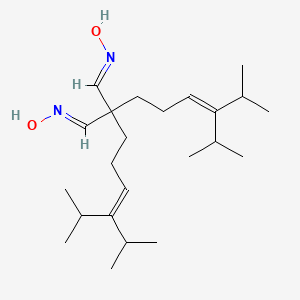
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)

![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
